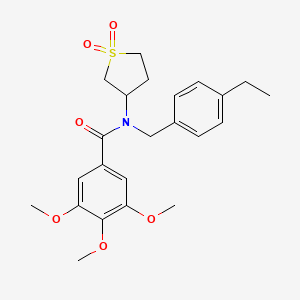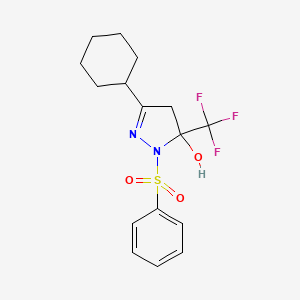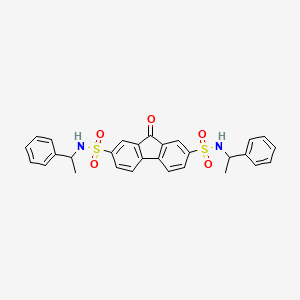![molecular formula C22H24N4OS B11603087 8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11603087.png)
8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure. This compound features a furan ring, a sulfur atom, and multiple nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the sulfur and nitrogen atoms through various substitution and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfur atom can be oxidized under specific conditions.
Reduction: The nitrogen atoms in the compound can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the nitrogen atoms may produce amine derivatives.
Scientific Research Applications
8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with furan rings and sulfur or nitrogen atoms, such as:
- 8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine analogs
- Furan-2-ylmethanethiol
- 3H-Cyclodeca[b]furan-2-one derivatives
Uniqueness
The uniqueness of 8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine lies in its specific combination of structural features, including the furan ring, sulfur atom, and multiple nitrogen atoms
Properties
Molecular Formula |
C22H24N4OS |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C22H24N4OS/c1-13(2)9-10-23-21-20-19(24-12-25-21)17-14-6-3-4-7-15(14)18(26-22(17)28-20)16-8-5-11-27-16/h5,8,11-13H,3-4,6-7,9-10H2,1-2H3,(H,23,24,25) |
InChI Key |
SCOGYCDAOXFBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-methoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603034.png)
![3-(3-fluoro-4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11603042.png)
![5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603048.png)
![(5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603051.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603055.png)

![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603058.png)
![2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B11603063.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B11603065.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol](/img/structure/B11603071.png)
![4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11603072.png)

![N-cyclohexyl-8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11603083.png)
